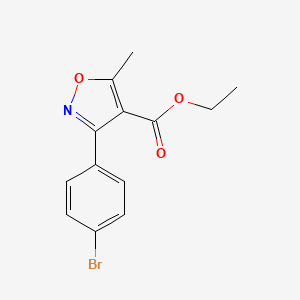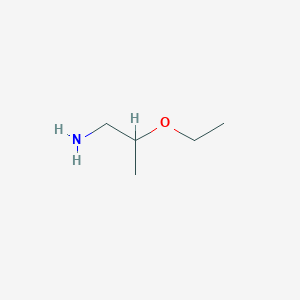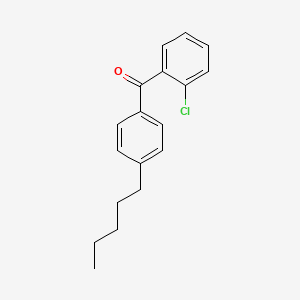
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
Descripción general
Descripción
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, commonly known as Br-M-I-C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Br-M-I-C belongs to the class of isoxazole carboxylates, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Synthetic Building Blocks for Heterocycles Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate and related compounds have been utilized as aryl radical building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This involves the alkylation of azoles like imidazoles, pyrroles, indoles, and pyrazoles to create radical precursors, which upon cyclization yield new 6-membered rings attached to the azoles. These cyclizations represent key steps in the formation of complex molecular architectures, with the aryl radicals undergoing intramolecular homolytic aromatic substitution onto the azole rings. Such processes have significant implications in synthetic chemistry, offering pathways to diverse heterocyclic compounds with potential biological and pharmacological activities (Allin et al., 2005).
Corrosion Inhibitors for Mild Steel Derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel, which is crucial for industrial applications, especially in acidic environments like pickling processes. The studies involve the use of electrochemical techniques to assess the efficacy of these compounds in protecting metal surfaces against corrosion. The high efficiency of these inhibitors, reaching up to 98.8%, suggests their potential utility in industrial corrosion protection, with their mode of action involving the formation of protective adsorbed layers on the metal surface. This research highlights the importance of such compounds in materials science and engineering, offering insights into their application in extending the lifespan of metal components and structures (Dohare et al., 2017).
Catalysis in Organic Synthesis this compound related compounds have been employed as substrates in catalyzed synthetic reactions, such as the one-pot synthesis of polyhydroquinoline derivatives. These reactions are facilitated by Bronsted acidic ionic liquid catalysts under solvent-free conditions, showcasing a greener and more sustainable approach to chemical synthesis. The method emphasizes clean and simple procedures that yield desired products efficiently, highlighting the versatility of these compounds in facilitating diverse chemical transformations. This aspect of research underscores the ongoing efforts to develop more environmentally benign catalytic processes in organic synthesis, contributing to the principles of green chemistry (Khaligh, 2014).
Propiedades
IUPAC Name |
ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXSBIOTXLVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624543 | |
| Record name | Ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954230-26-3 | |
| Record name | Ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine](/img/structure/B1613443.png)










